molecular formula C12H10Cl2N4O2 B3042293 Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate CAS No. 55635-98-8

Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate

Cat. No.: B3042293
CAS No.: 55635-98-8
M. Wt: 313.14 g/mol
InChI Key: CJMBMQDRRCGPOG-UHFFFAOYSA-N
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Description

Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate ( 55635-98-8) is a chemical reagent with a molecular formula of C 12 H 10 Cl 2 N 4 O 2 and a molecular weight of 313.14 g/mol . This compound features a benzoate ester group linked to a reactive 4,6-dichloro-1,3,5-triazine ring, making it a valuable intermediate in synthetic organic chemistry and materials science research. The dichlorotriazine moiety serves as an excellent electrophile that can undergo sequential nucleophilic substitution reactions, allowing researchers to create more complex molecular architectures in a controlled manner. In research applications, this compound is primarily utilized as a key synthetic building block. The differential reactivity of the two chlorine atoms on the triazine ring enables selective functionalization, which is particularly valuable for developing novel compounds with potential herbicidal or pesticidal activities . Compounds containing the 1,3,5-triazine core are known to exhibit diverse biological activities and are frequently explored in agricultural chemistry. The product is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4O2/c1-2-20-9(19)7-3-5-8(6-4-7)15-12-17-10(13)16-11(14)18-12/h3-6H,2H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMBMQDRRCGPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate typically involves the nucleophilic substitution reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 4-aminobenzoic acid, followed by esterification to form the ethyl ester. The reaction is usually carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The use of microwave irradiation can enhance the reaction rate and yield .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biological molecules, disrupting their normal function. This can lead to antimicrobial effects by inhibiting the growth of bacteria . The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Examples :

  • Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate
  • Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate
Property Ethyl 4-[(4,6-Dichloro)amino]benzoate Methyl 3-[(4-Chlorophenoxy)amino]benzoate
Substituents Ethyl ester, dichlorotriazinyl Methyl ester, phenoxy/chlorophenoxy
Molecular Weight 313.143 ~350–380 (estimated)
Reactivity High (two Cl atoms available) Moderate (phenoxy groups hinder substitution)
Lipophilicity (LogP) Higher (ethyl group) Lower (methyl ester)
Applications Intermediate for further synthesis Studied for potential herbicidal activity

Key Differences :

  • Synthesis: Methyl analogues are synthesized using phenols instead of amines, requiring higher temperatures (70–80°C) and longer reaction times .
  • Functionality: Phenoxy groups reduce electrophilicity at the triazine ring, limiting subsequent substitutions compared to dichloro derivatives .

Sulfonamide-Linked Triazines

Examples :

  • 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonamide
  • Sodium 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate
Property Ethyl 4-[(4,6-Dichloro)amino]benzoate Sodium 4-[(4,6-Dichloro)amino]benzenesulfonate
Functional Group Ethyl ester Sulfonate salt
Molecular Weight 313.143 343.122
Solubility Low in water High (ionic sulfonate group)
Applications Pharmaceutical intermediates Dyes, surfactants, or water-soluble reagents

Key Differences :

  • Synthesis : Sulfonamide derivatives involve coupling cyanuric chloride with sulfanilic acid, followed by salt formation .
  • Safety : Sulfonate salts exhibit higher aquatic toxicity (H412) due to persistence in water systems .

Morpholine/Piperidine-Substituted Triazines

Examples :

  • 4-(4,6-Dichloro-1,3,5-triazin-2-yl)morpholine
  • Ethyl 1-(4,6-dichloro-1,3,5-triazin-2-yl)piperidine-4-carboxylate
Property Ethyl 4-[(4,6-Dichloro)amino]benzoate 4-(4,6-Dichloro)morpholine
Substituent Ethyl ester Morpholine (cyclic amine)
Reactivity High (Cl available) Moderate (one Cl replaced)
Biological Activity Limited data PI3K inhibition potential
Synthetic Conditions Room temperature Catalyzed (e.g., Cu(I) resin)

Key Differences :

  • Synthesis : Morpholine derivatives require catalysts like Cu(I)-supported resins for selective substitutions at specific triazine positions .

Sulfonylurea Herbicides with Triazine Moieties

Examples :

  • Metsulfuron methyl (methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl]benzoate)
Property Ethyl 4-[(4,6-Dichloro)amino]benzoate Metsulfuron Methyl
Core Structure Monosubstituted triazine Trisubstituted triazine
Functionality Ester + dichlorotriazine Sulfonylurea + methoxy/methyl
Applications Chemical intermediate Herbicide (ALS inhibitor)
Environmental Impact Limited data High potency (low application rates)

Key Differences :

  • Synthesis : Sulfonylurea herbicides require multi-step reactions, including carbamoylation and sulfonation .
  • Selectivity: Metsulfuron’s trisubstituted triazine enables specific enzyme inhibition, unlike monosubstituted derivatives .

Biological Activity

Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate is a synthetic compound belonging to the class of triazine derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name This compound
CAS Number 55635-98-8
Molecular Formula C12H10Cl2N4O2
Molecular Weight 313.14 g/mol

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions using cyanuric chloride and 4-aminobenzoic acid, followed by esterification to yield the ethyl ester. This process is facilitated by bases such as sodium carbonate to neutralize byproducts formed during the reaction .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazine ring structure allows it to form stable complexes with proteins and nucleic acids, potentially disrupting their normal functions. This interaction can lead to:

  • Antimicrobial Effects : Inhibition of bacterial growth through interference with essential cellular processes.
  • Antitumor Activity : Similar triazine derivatives have shown promise in cancer treatment by inhibiting cell proliferation .

Antimicrobial Activity

A study investigating the antimicrobial properties of triazine derivatives reported that compounds similar to this compound exhibited significant inhibitory effects against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial protein synthesis .

Antitumor Potential

Research has indicated that triazine derivatives can inhibit certain kinases involved in tumorigenesis. For instance, a related compound demonstrated selective inhibition of the KIT and PDGFRA kinases at subnanomolar concentrations . This suggests that this compound may also possess similar antitumor properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazine derivatives:

Compound NameBiological ActivityRemarks
Hexamethylmelamine AntitumorClinically used for cancer therapy
2-Amino-4-morpholino-1,3,5-triazine Known for antitumor activitySelective kinase inhibitor
Ethyl 6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)hexanoate Antimicrobial potentialSimilar structural features

Q & A

Q. What are the standard synthetic routes for Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate?

The compound is typically synthesized via nucleophilic substitution between 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and ethyl 4-aminobenzoate. Key steps include:

  • Reaction Conditions : A two-step process: initial substitution at 25°C (to replace one chlorine atom) followed by heating (e.g., 101°C for 2 hours) to activate the second substitution .
  • Purification : Column chromatography using heptane/ethyl acetate gradients (0–100% ethyl acetate) yields high-purity (>99%) product .
  • Yield Optimization : Use of potassium carbonate as a base and anhydrous solvents (e.g., DMF or ethanol) improves yields (up to 57–65%) .

Q. Which spectroscopic and analytical methods confirm the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the triazine-benzoate linkage, with characteristic peaks for the ethyl ester (~1.3 ppm for CH3_3, 4.3 ppm for CH2_2) and triazine protons .
  • Mass Spectrometry : ESI-MS confirms molecular weight via [M]+^+ peaks (e.g., m/z 241 for intermediates) and chlorine isotopic patterns .
  • Elemental Analysis : Validates purity by matching calculated and observed C, H, N, and Cl percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Lower temperatures (25°C) prevent over-substitution of cyanuric chloride, while elevated temperatures (101°C) drive the second substitution .
  • Solvent Selection : Anhydrous ethanol or DMF minimizes side reactions (e.g., hydrolysis) .
  • Catalysis : Adding glacial acetic acid (5 drops) accelerates condensation reactions, as seen in analogous triazine-amine couplings .

Q. What factors influence the photophysical properties of this compound in different solvents?

  • Solvent Polarity : In ethanol, fluorescence emission peaks between 628–676 nm due to intramolecular charge transfer (ICT). Aqueous media cause redshift (e.g., 676 nm) from solvatochromic effects .
  • Acid/Base Effects : Acidification (TFA) protonates the triazine amino group, quenching fluorescence, while basification (TEAH) enhances ICT .
  • Table 1 : Emission Maxima Under Varied Conditions
SolventAdditiveλem (nm)Reference
Anhydrous EtOHNone628–676
WaterNone676
EtOH0.1 M TFAQuenched

Q. How do computational methods (e.g., DFT) elucidate the electronic structure of this compound?

  • DFT/TD-DFT Studies : Predict HOMO-LUMO gaps (~3.5 eV) and charge distribution, confirming the triazine ring as an electron-deficient acceptor and the benzoate ester as a donor .
  • ICT Validation : Theoretical calculations align with experimental Stokes shifts (>100 nm), supporting the push-pull chromophore design .

Q. How can researchers resolve discrepancies in reported emission wavelengths of triazine derivatives?

  • Environmental Variables : Differences in solvent polarity, pH, and ionic strength alter ICT efficiency, leading to spectral shifts .
  • Instrument Calibration : Ensure consistent excitation wavelengths (e.g., 550 nm) and slit widths during fluorescence measurements .
  • Comparative Studies : Use internal standards (e.g., Nile Blue) to normalize emission data across laboratories .

Methodological Considerations

Q. What strategies are effective for functionalizing this compound for biological applications?

  • Covalent Linkage : React the 4,6-dichlorotriazine group with thiols (e.g., cysteine residues) or amines (e.g., lysine) for protein conjugation .
  • Antimicrobial Derivatives : Condensation with substituted benzaldehydes yields thiazolidinone derivatives with antiinflammatory activity (IC50 < 10 µM) .

Q. How can acid-base equilibria be analyzed for this compound?

  • UV-Vis Titration : Monitor absorbance changes (400–700 nm) in ethanol/water mixtures with incremental TFA or TEAH additions .
  • pKa Determination : Fit spectral shifts to Henderson-Hasselbalch equations to calculate amino group pKa (~5.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate

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